

# Application Notes and Protocols for Thianthrene 5-Oxide Mediated Aziridination of Alkenes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Thianthrene 5-oxide

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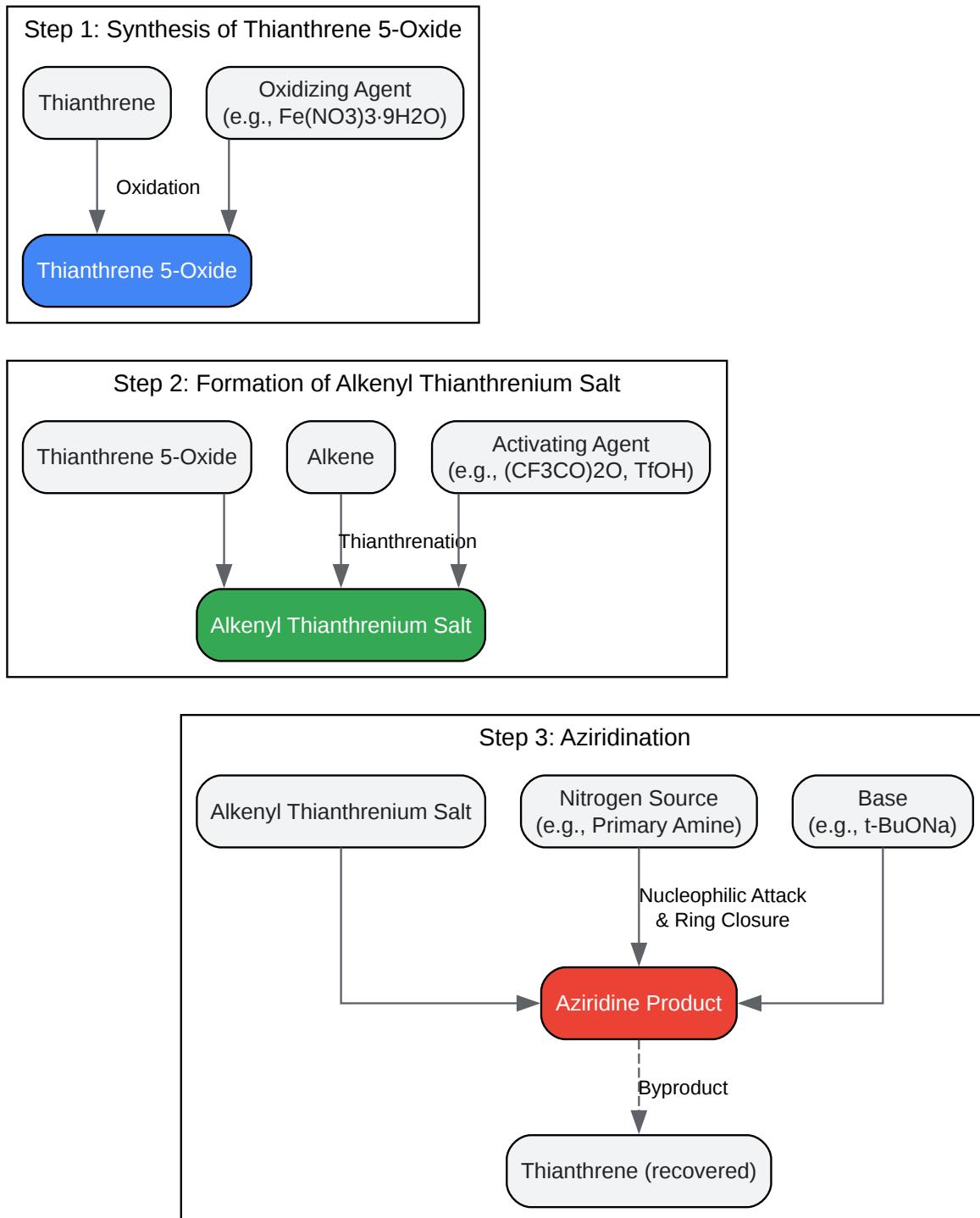
This document provides a detailed protocol for the metal-free aziridination of alkenes utilizing **thianthrene 5-oxide**. This method offers a direct and practical approach to synthesizing aziridines, which are crucial building blocks in medicinal chemistry and organic synthesis, from readily available alkenes and primary amines or their derivatives. The protocol is based on a well-established procedure and is suitable for a broad range of substrates.

## Introduction

Traditional aziridination methods often rely on transition-metal catalysts and potentially hazardous nitrene precursors like azides.<sup>[1]</sup> The **thianthrene 5-oxide** mediated approach provides a metal-free alternative, proceeding through the activation of alkenes via thianthrenation.<sup>[1][2]</sup> This strategy involves the formation of a dicationic intermediate that can react with various nitrogen sources to yield the desired aziridine.<sup>[3][4][5]</sup> The operational simplicity and tolerance of a wide array of functional groups make this an attractive method for synthetic chemists.<sup>[1]</sup>

## Experimental Workflow

The overall experimental process can be divided into three main stages: the synthesis of **thianthrene 5-oxide**, the formation of the alkenyl thianthrenium salt, and the final aziridination step.



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Figure 1. General workflow for **thianthrene 5-oxide** mediated aziridination.

## Detailed Experimental Protocols

The following protocols are adapted from a procedure published in Organic Syntheses.[1][2]

### Part A: Synthesis of Thianthrene 5-Oxide

This procedure describes the oxidation of thianthrene to **thianthrene 5-oxide**.

- Reaction Setup: In a 500 mL round-bottomed flask open to the atmosphere, add thianthrene (21.63 g, 100.0 mmol, 1.00 equiv), dichloromethane (DCM, 200 mL), sodium bromide (0.51 g, 5.00 mmol, 5.00 mol%), and acetic acid (4.29 mL, 75.0 mmol, 75.0 mol%).[1][2]
- Addition of Oxidant: To the stirred mixture, add iron(III) nitrate nonahydrate (40.4 g, 100.0 mmol, 1.00 equiv).[1][2]
- Reaction: Vigorously stir the resulting mixture at 25 °C for 4 hours.[1][2]
- Workup:
  - Dilute the reaction with water (200 mL) and transfer to a separatory funnel.[1]
  - Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).[1]
  - Combine the organic layers, wash with water (2 x 50 mL), and dry over sodium sulfate.[1]
  - Filter and concentrate the solution under reduced pressure to obtain a beige solid.[1]
- Purification:
  - Stir the solid in ethyl acetate (50 mL) for 30 minutes.[1]
  - Collect the microcrystals by filtration, wash with diethyl ether (2 x 30 mL), and dry under vacuum to yield **thianthrene 5-oxide** as a white powder.[1]

### Part B: Synthesis of the Alkenyl Thianthrenium Intermediate

This part details the activation of the alkene with **thianthrene 5-oxide**.

- Reaction Setup: Under a nitrogen atmosphere, charge a 200 mL Schlenk flask with **thianthrene 5-oxide** (9.74 g, 41.9 mmol, 1.05 equiv), the desired alkene (e.g., 4-phenyl-1-butene, 5.28 g, 40.0 mmol, 1.00 equiv), and acetonitrile (50 mL).[1]
- Cooling and Reagent Addition: Cool the mixture to 0 °C. Add a solution of trifluoroacetic anhydride (16.7 mL, 120.0 mmol, 3.00 equiv) in acetonitrile (20.0 mL) dropwise over 3 minutes.[1] Subsequently, add a solution of triflic acid (4.2 mL, 48 mmol, 1.2 equiv) in acetonitrile (10.0 mL) dropwise over 3 minutes.[1]
- Reaction: Stir the lilac-colored mixture at 0 °C for 1.5 hours, then at 25 °C for 1 hour.[2]
- Workup:
  - Concentrate the purple mixture under reduced pressure.[2]
  - Dilute the residue with DCM (160 mL) and cool to 0 °C.[2]
  - Carefully add a saturated aqueous solution of sodium bicarbonate (100 mL) (Caution: Gas evolution).[2]
  - Separate the layers and extract the aqueous layer with DCM.
  - Combine the organic layers, dry over sodium sulfate, filter, and concentrate to obtain the crude alkenyl thianthrenium salt. This intermediate is often used directly in the next step.

## Part C: Aziridination

This final step describes the reaction of the alkenyl thianthrenium salt with a primary amine.

- Reaction Setup: To the flask containing the crude alkenyl thianthrenium salt from Part B, add the primary amine (e.g., octylamine, 1.05 equiv) under a nitrogen atmosphere. It is important to premix the amine and the thianthrenium salt.[1]
- Addition of Base: Cool the mixture to 0 °C and add a base such as sodium tert-butoxide (t-BuONa, 3.0 equiv) portion-wise.[1]
- Reaction: Stir the reaction mixture at 25 °C for a specified time (e.g., 12 hours), monitoring by TLC for the consumption of the starting material.

- Quenching and Workup:
  - Quench the reaction with a saturated aqueous solution of ammonium chloride.
  - Extract the mixture with an organic solvent (e.g., ethyl acetate).
  - Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to afford the desired aziridine.

## Data Presentation

The following table summarizes representative yields for the aziridination of various alkenes with different primary amines and amides, demonstrating the scope of the reaction.

Entry	Alkene Substrate	Nitrogen Source	Product	Yield (%)
1	Styrene	Benzylamine	1-benzyl-2-phenylaziridine	85
2	4-Methylstyrene	Octylamine	1-octyl-2-(p-tolyl)aziridine	78
3	1-Octene	Benzylamine	1-benzyl-2-hexylaziridine	75
4	Cyclohexene	Benzamide	N-(cyclohexan-1,2-diy)benzamide	65
5	4-Phenyl-1-butene	Octylamine	1-octyl-2-(2-phenylethyl)aziridine	72[1]

Note: Yields are illustrative and may vary depending on the specific reaction conditions and substrates used. The data is compiled from representative examples found in the literature.[1]

## Safety and Handling

- Trifluoroacetic anhydride and triflic acid are highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment (gloves, safety glasses, lab coat).
- The quenching step with sodium bicarbonate is exothermic and evolves gas. Add the bicarbonate solution slowly and with cooling to control the reaction.
- Standard laboratory safety practices should be followed at all times.

## Conclusion

The **thianthrene 5-oxide** mediated aziridination of alkenes is a robust and versatile metal-free method for the synthesis of a wide range of aziridines.<sup>[1]</sup> The operational simplicity and the use of readily available starting materials make it a valuable tool for organic and medicinal chemists. The detailed protocols provided herein should enable researchers to successfully implement this methodology in their synthetic endeavors.

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Address: 3281 E Guasti Rd  
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